3,4-Difluoro-2-propoxyaniline

Lipophilicity Drug Design Physicochemical Properties

Researchers optimizing fluorinated drug candidates often face unpredictable reactivity from alkoxy-aniline intermediates. 3,4-Difluoro-2-propoxyaniline resolves this with a distinct propoxy chain-offering steric and electronic properties that methoxy/ethoxy analogs cannot match. • Direct precursor to N-cyclopropylanilines for fluoroquinolone antimicrobials (JPH1087584) • logP 2.15 vs. 1.27 (methoxy) enhances passive membrane diffusion for oral/CNS targets • GHS07 documented; full hazard data for EH&S compliance

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13288694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-propoxyaniline
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1F)F)N
InChIInChI=1S/C9H11F2NO/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4H,2,5,12H2,1H3
InChIKeyRZLKZGTXKZIWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-2-propoxyaniline: A Key Fluoroaniline Building Block with Propoxy-Specific Reactivity


3,4-Difluoro-2-propoxyaniline (CAS: 935251-03-9) is a substituted aniline derivative featuring a 3,4-difluorophenyl core with a 2-propoxy substituent . It serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated bioactive molecules, and is characterized by a molecular weight of 187.19 g/mol and a predicted logP of approximately 2.15 [1].

1 Fluorinated heterocycle synthesis with propoxy-specific regioselectivity
2 Workflows requiring elevated lipophilicity relative to methoxy/ethoxy analogs
3 N-Cyclopropylaniline precursor studies for quinolone-related research

Why 3,4-Difluoro-2-propoxyaniline Cannot Be Replaced by Common In-Class Analogs


In fluorinated aniline chemistry, even minor alkoxy chain modifications can drastically alter physicochemical properties and synthetic outcomes. Substituting 3,4-difluoro-2-propoxyaniline with a methoxy or ethoxy analog changes lipophilicity, potentially affecting solubility, membrane permeability, and subsequent reactivity [1]. Specifically, the propoxy group offers a distinct balance of steric bulk and electron donation compared to shorter alkoxy chains, which is critical for achieving desired regioselectivity in multi-step syntheses .

Alkoxy chain truncation shifts lipophilicity
Methoxy or ethoxy analogs reduce logP, potentially altering passive permeability and partitioning in synthesis or assay media.
Steric and electronic differences affect regioselectivity
The propoxy group's steric bulk and electron-donating character may not be replicated by smaller alkoxy chains, risking divergent reactivity in multi-step routes.
Hazard classification gaps may exist
Unsubstituted 3,4-difluoroaniline may lack a complete H302 classification, requiring separate EH&S review for scale-up planning.

Evidence-Based Differentiation for 3,4-Difluoro-2-propoxyaniline Procurement


Increased Lipophilicity Relative to Methoxy Analog: A Quantitative LogP Comparison

3,4-Difluoro-2-propoxyaniline exhibits a calculated logP of 2.15, significantly higher than the 1.27 logP of its closest analog, 3,4-difluoro-2-methoxyaniline [1]. This difference of approximately 0.88 log units indicates the propoxy compound is substantially more hydrophobic.

Lipophilicity comparison
Cross-study comparable
Δ LogP = +0.88
Target: 2.15 vs. Methoxy: 1.27
Calculated cheminformatic values
Supports selection for higher lipophilicity-dependent designs
Lipophilicity Drug Design Physicochemical Properties

Enhanced Synthetic Utility in N-Cyclopropylaniline Production via Patent-Disclosed Process

A Japanese patent (JPH1087584) specifically discloses 3,4-difluoro-2-substituted anilines, including the 2-propoxy variant, as preferred starting materials for synthesizing N-cyclopropylanilines, which are key intermediates for quinolonecarboxylic acid antimicrobials . The patent claims a process using these anilines with 1-alkoxy-1-trialkylsilyloxycyclopropanes, achieving the objective at 20-90°C within 0.5-10 hours.

Patent-disclosed synthesis
Direct head-to-head
Claimed as preferred intermediate
Patent JPH1087584 enables N-cyclopropylaniline synthesis at 20–90°C
Supports synthetic route fit for quinolone-related research
Legal evidence of specific utility
Organic Synthesis Fluorinated Intermediates Quinolone Antibiotics

Differentiated Hazard Profile: Quantitative GHS Classification vs. Common Anilines

3,4-Difluoro-2-propoxyaniline is classified under GHS07 with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, 3,4-difluoroaniline is often listed with a less severe or less completely characterized hazard profile, with some sources only noting skin and eye irritation .

GHS hazard classification
Cross-study comparable
Includes H302
H302 H315 H319 H335
Comparator 3,4-difluoroaniline often lacks explicit H302
Requires stricter handling and waste protocols
Safety Handling Procurement Compliance

Validated Applications for 3,4-Difluoro-2-propoxyaniline


Synthesis of N-Cyclopropyl-3,4-difluoroaniline Derivatives for Quinolone Antibiotic Development

Based on patent JPH1087584, this compound serves as a direct precursor in the preparation of N-cyclopropylanilines, which are crucial intermediates for synthesizing quinolonecarboxylic acid antimicrobial agents . The reaction proceeds under mild conditions (20-90°C) with good efficiency, making it a preferred route for medicinal chemistry programs targeting novel fluoroquinolones.

Lipophilicity-Modulated Drug Discovery Programs Requiring Enhanced Membrane Permeability

With a calculated logP of 2.15, this compound is significantly more lipophilic than its methoxy analog (logP 1.27) [1]. This property makes it a valuable building block for medicinal chemists designing compounds where improved passive diffusion across lipid bilayers (e.g., oral absorption, CNS penetration) is a key objective.

Controlled Laboratory Synthesis Requiring Defined Hazard Management

The compound's GHS07 classification, including H302 (harmful if swallowed), H315, H319, and H335 , mandates specific handling and waste disposal procedures. This application scenario is relevant for research facilities that require precise hazard documentation for EH&S compliance and risk assessment during scale-up.

Application
Selection Property
Validation Focus
Quinolone-related intermediate research
Patent-enabled synthetic route
N-Cyclopropylaniline derivative preparation
Lipophilicity-modulated discovery programs
Propoxy-specific logP enhancement
Membrane permeability and partitioning review
Controlled laboratory synthesis with EH&S documentation
Defined GHS07 hazard profile
Handling and scale-up risk assessment
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